Tetra(isotridecyl) orthosilicate

Description

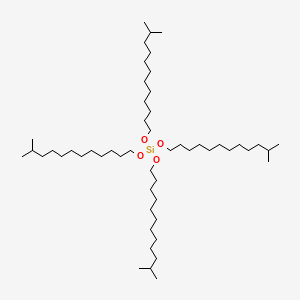

Tetra(isotridecyl) orthosilicate: is an organosilicon compound with the chemical formula C52H108O4Si . It is a type of orthosilicate ester, where four isotridecyl groups are bonded to a central silicon atom through oxygen atoms. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Properties

CAS No. |

93776-40-0 |

|---|---|

Molecular Formula |

C52H108O4Si |

Molecular Weight |

825.5 g/mol |

IUPAC Name |

tetrakis(11-methyldodecyl) silicate |

InChI |

InChI=1S/C52H108O4Si/c1-49(2)41-33-25-17-9-13-21-29-37-45-53-57(54-46-38-30-22-14-10-18-26-34-42-50(3)4,55-47-39-31-23-15-11-19-27-35-43-51(5)6)56-48-40-32-24-16-12-20-28-36-44-52(7)8/h49-52H,9-48H2,1-8H3 |

InChI Key |

TZSCJUXOSBZDMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCO[Si](OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra(isotridecyl) orthosilicate can be synthesized through the reaction of silicon tetrachloride with isotridecyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{Si(OC}{13}\text{H}_{27}\text{)}_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where silicon tetrachloride and isotridecyl alcohol are continuously fed into the reaction vessel. The reaction is typically catalyzed by a base such as pyridine or triethylamine. The resulting product is then separated and purified using techniques such as distillation or solvent extraction.

Chemical Reactions Analysis

Types of Reactions:

-

Hydrolysis: Tetra(isotridecyl) orthosilicate undergoes hydrolysis in the presence of water, leading to the formation of orthosilicic acid and isotridecyl alcohol. [ \text{Si(OC}{13}\text{H}{27}\text{)}_4 + 4 \text{H}2\text{O} \rightarrow \text{Si(OH)}4 + 4 \text{C}{13}\text{H}{27}\text{OH} ]

-

Condensation: The compound can undergo condensation reactions to form siloxane bonds, which are useful in the formation of silicone polymers. [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Major Products:

Hydrolysis: Orthosilicic acid and isotridecyl alcohol.

Condensation: Silica (SiO2) and water.

Scientific Research Applications

Chemistry: Tetra(isotridecyl) orthosilicate is used as a precursor in the synthesis of silica-based materials. It is also employed in the preparation of various organosilicon compounds and polymers.

Biology: In biological research, this compound is used to create biocompatible coatings and materials. It is also explored for its potential in drug delivery systems due to its ability to form stable, inert matrices.

Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices. It is also investigated for its potential in controlled drug release applications.

Industry: this compound is used in the production of high-performance coatings, adhesives, and sealants. It is also employed in the manufacture of advanced ceramics and composite materials.

Mechanism of Action

The primary mechanism of action of tetra(isotridecyl) orthosilicate involves the hydrolysis and condensation reactions that lead to the formation of silica networks. These reactions are catalyzed by acidic or basic conditions, and the resulting silica structures provide the compound with its unique properties. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of silica matrices.

Comparison with Similar Compounds

Tetraethyl orthosilicate (TEOS): Similar in structure but with ethyl groups instead of isotridecyl groups.

Tetramethyl orthosilicate (TMOS): Contains methyl groups instead of isotridecyl groups.

Tetrabutyl orthosilicate (TBOS): Contains butyl groups instead of isotridecyl groups.

Uniqueness: Tetra(isotridecyl) orthosilicate is unique due to the presence of long isotridecyl chains, which impart different physical and chemical properties compared to shorter alkyl chain orthosilicates. These long chains provide enhanced hydrophobicity and flexibility, making it suitable for specialized applications in coatings and materials science.

Biological Activity

Chemical Structure and Properties

Tetra(isotridecyl) orthosilicate has a molecular structure characterized by four isotridecyl groups attached to a silicon atom. This structure influences its solubility, reactivity, and interaction with biological systems. The compound is likely to exhibit properties similar to other alkoxysilanes, such as TEOS, which is known for its ability to form silica networks through hydrolysis and condensation reactions.

Biological Activity Overview

The biological activity of silicates can be attributed to their interactions with biological molecules and cells. Key areas of interest include:

- Antibacterial Properties : Silica-based materials have demonstrated antibacterial activity. For instance, nanocomposites formed from TEOS have shown effectiveness against both gram-positive and gram-negative bacteria through mechanisms involving silver nanoparticles embedded within silica matrices . This suggests that this compound could also exhibit similar antibacterial properties when formulated appropriately.

- Biocompatibility : Silicates are often explored for their biocompatibility in biomedical applications. Research indicates that silica coatings can enhance the stability and functionality of drugs, as seen in studies involving clarithromycin coated with silica derived from TEOS . Such coatings can protect active pharmaceutical ingredients while also controlling their release profiles.

- Cellular Interaction : The interaction of silicates with cells is critical for applications in tissue engineering. Studies have shown that silica-based nanofibers can support cell adhesion and proliferation, indicating potential use in scaffolding for tissue regeneration .

Research Findings and Case Studies

- Antibacterial Nanocomposites :

- Silica Coatings for Drug Delivery :

- Bioinspired Silicification :

Data Table: Comparison of Biological Activities

| Property | This compound | Tetraethyl Orthosilicate (TEOS) |

|---|---|---|

| Antibacterial Activity | Potential (needs investigation) | Confirmed effective against bacteria |

| Biocompatibility | Unknown (requires further study) | Biocompatible in drug delivery systems |

| Cellular Interaction | Unknown (requires further study) | Supports cell adhesion and proliferation |

| Drug Stability | Unknown (requires further study) | Enhances stability of drug formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.